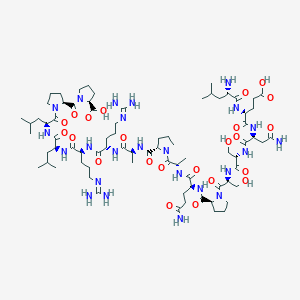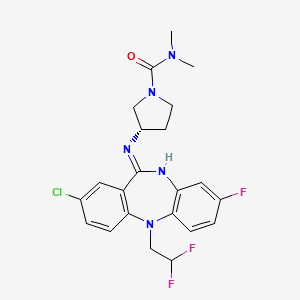![molecular formula C29H29NNa2O6 B10788244 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioicaciddisodiumsalt](/img/structure/B10788244.png)
2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioicaciddisodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium salt is a synthetic organic molecule It is notable for its complex structure and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium salt involves multiple reaction steps:
Formation of the Benzoxazole Ring: : This is typically achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Naphthalene Unit: : This step involves coupling the benzoxazole with a naphthyl halide via a Suzuki coupling reaction, employing a palladium catalyst.
Attachment of the Pentyl Chain: : A Williamson ether synthesis is employed to attach the pentyl chain to the naphthalene unit.
Formation of Propanedioic Acid Derivative: : Finally, the pentyl group is functionalized with propanedioic acid, and the compound is converted to its disodium salt form via neutralization with sodium hydroxide.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is scaled up using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a critical role in the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: : Reduction reactions, typically using lithium aluminum hydride or sodium borohydride, can convert ketone or aldehyde functional groups within the compound to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the benzoxazole or naphthalene rings, with halogens being common leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of acetic acid, or m-chloroperoxybenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in dry ether, or sodium borohydride in ethanol.
Substitution: : Halide ions in acetone or DMSO, often with a base like potassium carbonate.
Major Products
Oxidation Products: : Epoxides, hydroxylated compounds.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Halo-substituted benzoxazole or naphthalene derivatives.
Scientific Research Applications
Chemistry
The compound is used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Biology
Medicine
Preliminary studies suggest it may be used as a diagnostic marker for certain diseases.
Industry
It is utilized in the development of advanced polymers and materials, owing to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound’s effects are primarily due to its interaction with specific enzymes or receptors in biological systems. Its benzoxazole moiety is known to intercalate with DNA, potentially inhibiting replication and transcription. The naphthalene unit can engage in π-π stacking interactions, further stabilizing its binding to molecular targets.
Comparison with Similar Compounds
Unique Features
The combination of benzoxazole and naphthalene units provides unique fluorescence properties.
The pentyl linker offers flexibility, allowing the compound to adopt various conformations.
Similar Compounds
2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]phenyl]oxy]pentyl]propanedioic acid disodium salt
2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-1-naphthalenyl]oxy]pentyl]butanedioic acid disodium salt
By comparing the structural, reactive, and functional properties of 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium salt with these similar compounds, its unique applications and potential can be further understood and explored.
Properties
Molecular Formula |
C29H29NNa2O6 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)
![2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine](/img/structure/B10788176.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B10788181.png)

![N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide](/img/structure/B10788190.png)
![2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788203.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)
![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)
![2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B10788229.png)
![2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid](/img/structure/B10788246.png)

![2-(2-(3-Chloro-4-fluorophenyl)-6-(3-morpholinopropoxy)-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B10788257.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-(1-hydroxypropan-2-ylamino)-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788262.png)
![1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10788264.png)
